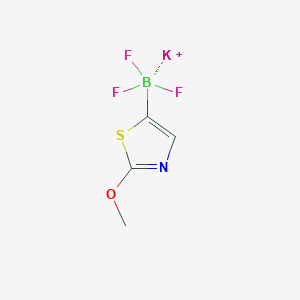
Potassium (3-bromophenylsulfonamido)methyltrifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (3-bromophenylsulfonamido)methyltrifluoroborate is a chemical compound with the molecular formula C7H7BBrF3NO2SK It is a boron-containing compound that features a trifluoroborate group, which is known for its stability and versatility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (3-bromophenylsulfonamido)methyltrifluoroborate typically involves the reaction of 3-bromophenylsulfonamide with a boron-containing reagent such as potassium trifluoroborate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron reagent. Common solvents used in this synthesis include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often facilitated by the presence of a base such as potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. The product is typically purified by recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions: Potassium (3-bromophenylsulfonamido)methyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to modify the compound’s properties.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: THF, DCM, and ethanol are frequently used solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of functionalized phenyl derivatives.
科学的研究の応用
Potassium (3-bromophenylsulfonamido)methyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism by which Potassium (3-bromophenylsulfonamido)methyltrifluoroborate exerts its effects is primarily through its reactivity in chemical reactions. The trifluoroborate group acts as a versatile intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The sulfonamide group can interact with various biological targets, potentially leading to the development of new drugs. The bromine atom provides a site for further functionalization, allowing for the creation of a wide range of derivatives.
類似化合物との比較
Potassium (3-bromophenylsulfonamido)methyltrifluoroborate can be compared with other boron-containing compounds such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the bromine and sulfonamide groups, making it less versatile in certain reactions.
Potassium (4-bromophenyl)trifluoroborate: Similar but with the bromine atom in a different position, which can affect its reactivity and applications.
Potassium (3-chlorophenylsulfonamido)methyltrifluoroborate: Similar but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a high degree of reactivity and versatility in various chemical and biological applications.
特性
IUPAC Name |
potassium;[(3-bromophenyl)sulfonylamino]methyl-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrF3NO2S.K/c9-6-2-1-3-7(4-6)16(14,15)13-5-8(10,11)12;/h1-4,13H,5H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCYLADHDWTFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNS(=O)(=O)C1=CC(=CC=C1)Br)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrF3KNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B8004873.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride](/img/structure/B8004884.png)




![(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B8004909.png)





